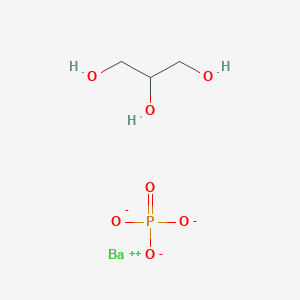

Barium glycerol phosphate

Description

Historical Context and Evolution of Research on Glycerol (B35011) Phosphates and Barium Complexes

The investigation of glycerol phosphates dates back to the 19th century, with early work focusing on the synthesis and isolation of glycerophosphoric acid and its salts. One historical method for preparing a barium glycerophosphate involved the chlorination of dry allyl alcohol to produce β-dichlorhydrin, which was then heated with phosphoric acid. zenodo.org The resulting product was treated with milk of lime to form α-calcium glycerophosphate, which could then be converted to the barium salt. zenodo.org Another early approach involved reacting glycerin with phosphoric acid. zenodo.org These foundational studies laid the groundwork for understanding the basic chemistry of these esters.

The history of barium chemistry is also rich, with the element being identified in the late 18th century. researchgate.net Barium itself is a soft, silvery alkaline earth metal that is highly reactive and not found in its free form in nature. researchgate.netmelscience.com Its compounds, however, have been known for centuries. For instance, barite (barium sulfate) was noted for its phosphorescent properties in the 1600s. researchgate.net The development of methods to isolate and characterize barium compounds was crucial for their later use in forming complexes like barium glycerol phosphate (B84403).

Contemporary Significance in Chemical and Biochemical Sciences

Glycerol phosphates are of immense importance in modern biochemistry. They are integral components of phospholipids (B1166683), which form the basic structure of cell membranes. spin2000.netsemanticscholar.org Specifically, glycerol-3-phosphate is a key precursor in the biosynthesis of lipids in eukaryotes and many bacteria. spin2000.net The study of glycerophosphates is therefore central to understanding cellular structure and metabolism.

Barium compounds have a wide array of applications in modern science and industry. ontosight.ai They are used in the production of specialty glasses, ceramics, and as contrast agents in medical imaging. ontosight.ai The inclusion of barium can enhance physical properties such as thermal stability and optical clarity in materials. ontosight.ai While barium sulfate (B86663) is the most common barium compound used for medical imaging, the properties of barium glycerol phosphate suggest potential for similar or novel applications. ontosight.ai

Scope and Research Gaps Pertaining to this compound

Despite the well-established importance of both glycerol phosphates and barium compounds, specific research focused solely on this compound is limited. Much of the available literature discusses glycerophosphates with other cations, such as sodium or calcium, which are more common in biological and pharmaceutical research.

A significant research gap is the lack of detailed structural information for this compound. While the general chemical formula involves barium, glycerol, and phosphate groups, the precise crystal structure and coordination environment of the barium ion are not well-documented in publicly available databases. ontosight.ai Furthermore, while early synthesis methods exist, modern, optimized synthetic routes and detailed characterization of the resulting products are not extensively reported.

The following table summarizes some of the known properties and identifiers for this compound and related compounds.

| Property | Value/Information |

| Compound Name | This compound |

| CAS Number | 84713-18-8 |

| Molecular Formula | C3H7BaO6P (for the simple salt) |

| General Description | A chemical compound involving barium (Ba), glycerol, and phosphate groups. ontosight.ai |

| Related Barium Salts | Barium Dihydrogen Phosphate (Ba(H2PO4)2), Barium Phosphate (Ba3(PO4)2) guidechem.comextramarks.com |

| Related Glycerophosphate Salts | Sodium Glycerophosphate, Calcium Glycerophosphate mdpi.com |

Detailed Research Findings

Detailed experimental studies specifically on this compound are sparse. However, research on analogous systems provides some insight. For instance, studies on the synthesis of dihydroxypropylphosphonic acid, an analogue of glycerophosphoric acid, have utilized barium salts for isolation and characterization. The resulting barium salts were found to be readily soluble in cold water and much less soluble in hot water. cdnsciencepub.com

In the context of materials science, glasses composed of barium phosphate have been studied for their dielectric properties. These studies investigate how the addition of transition metal oxides to a barium phosphate glass matrix affects its properties, which is relevant for applications in electronics. researchgate.net While not directly about this compound, this research highlights the utility of barium-phosphate-based materials.

Properties

CAS No. |

84713-18-8 |

|---|---|

Molecular Formula |

C3H8BaO7P- |

Molecular Weight |

324.39 g/mol |

IUPAC Name |

barium(2+);propane-1,2,3-triol;phosphate |

InChI |

InChI=1S/C3H8O3.Ba.H3O4P/c4-1-3(6)2-5;;1-5(2,3)4/h3-6H,1-2H2;;(H3,1,2,3,4)/q;+2;/p-3 |

InChI Key |

BBEMKKTZVINPLV-UHFFFAOYSA-K |

Canonical SMILES |

C(C(CO)O)O.[O-]P(=O)([O-])[O-].[Ba+2] |

Origin of Product |

United States |

Theoretical and Computational Chemistry Studies of Barium Glycerol Phosphate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, bonding, and energetics of molecular systems. Although a complete quantum chemical analysis of barium glycerol (B35011) phosphate (B84403) is not readily found, insights can be drawn from studies on similar compounds, such as barium dihydrogenomonophosphate (Ba(H₂PO₄)₂). biointerfaceresearch.comresearchgate.net

Electronic Structure and Bonding Analysis

The electronic structure of barium glycerol phosphate is primarily defined by the ionic bond between the barium cation (Ba²⁺) and the negatively charged glycerol phosphate anion. The Ba²⁺ ion, an alkaline earth metal, readily donates its two valence electrons to form a stable dication. The glycerol phosphate moiety, in turn, carries a negative charge on the phosphate group, creating a strong electrostatic attraction.

The bonding within the glycerol phosphate anion itself is covalent. The P-O bonds in the phosphate group exhibit a significant degree of charge separation, with the oxygen atoms being more electronegative. The carbon, hydrogen, and oxygen atoms of the glycerol backbone are connected by typical single covalent bonds. The electronic environment of the glycerol phosphate anion would be influenced by the presence of the Ba²⁺ counterion, which would polarize the electron density of the phosphate group.

Table 1: Representative Bond Types and Expected Characteristics in this compound

| Bond Type | Nature of Interaction | Key Characteristics |

| Ba-O (phosphate) | Ionic | Strong electrostatic attraction, coordination bonding. |

| P-O | Polar Covalent | Significant charge separation, tetrahedral geometry around phosphorus. |

| C-O | Polar Covalent | Forms the link between the glycerol and phosphate moieties. |

| C-C | Covalent | Forms the backbone of the glycerol moiety. |

| C-H | Covalent | Relatively non-polar. |

| O-H | Polar Covalent | Present in the hydroxyl groups of the glycerol moiety. |

Conformational Analysis and Energetics

The conformational landscape of this compound is largely determined by the flexibility of the glycerol phosphate anion. The glycerol backbone has several rotatable single bonds (C-C and C-O), allowing it to adopt various conformations. The relative energies of these conformers are influenced by a combination of steric hindrance, intramolecular hydrogen bonding, and electrostatic interactions.

Computational studies on glycerol and glycerol 3-phosphate have shown that the stability of different conformers is highly dependent on the dihedral angles of the carbon backbone and the orientation of the phosphate group. The presence of the phosphate group introduces additional rotational degrees of freedom around the C-O-P linkage.

The interaction with the barium ion would further influence the conformational preferences of the glycerol phosphate anion. The Ba²⁺ ion would likely coordinate to the oxygen atoms of the phosphate group, and potentially also to the hydroxyl groups of the glycerol moiety. This coordination would restrict the conformational freedom of the anion and could stabilize specific conformers that allow for optimal chelation of the barium ion. The energetics of these interactions would be a key factor in determining the most stable three-dimensional structure of the this compound salt.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior and interactions of molecules in different environments, such as in solution or in the solid state. While specific MD simulations for this compound are not reported, studies on glycerol phosphate and metal-organophosphate complexes offer valuable insights.

Investigation of Molecular Interactions in Solution and Solid State

In an aqueous solution, this compound would dissociate into Ba²⁺ cations and glycerol phosphate anions. MD simulations of glycerol phosphate in water would reveal the hydration shell around the molecule, with water molecules forming hydrogen bonds with the phosphate group and the hydroxyl groups. The barium ions would also be solvated by water molecules. The interactions between the ions and water, as well as between the ions themselves, would govern the solution's properties.

In the solid state, MD simulations could be used to model the crystal lattice of this compound. These simulations would describe the packing of the ions and the nature of the intermolecular forces, which would be dominated by the strong ionic interactions between Ba²⁺ and the glycerol phosphate anions. The simulations could also predict the vibrational modes of the crystal lattice.

Dynamic Behavior and Stability Studies

MD simulations can be employed to investigate the dynamic behavior and stability of this compound over time. In solution, simulations could track the conformational changes of the glycerol phosphate anion and the dynamics of its interaction with the barium ion. These simulations could reveal whether stable ion pairs or larger aggregates are formed.

The stability of the glycerol phosphate molecule itself can be influenced by its environment. For instance, the presence of metal ions can affect the hydrolysis of the phosphate ester bond. MD simulations, particularly reactive force field simulations, could potentially be used to study the mechanism and kinetics of such degradation pathways, providing insights into the long-term stability of this compound.

Statistical Mechanics Approaches to Equilibrium and Non-Equilibrium Systems

Statistical mechanics provides the theoretical framework to connect the microscopic properties of molecules, as obtained from quantum chemical calculations and molecular dynamics simulations, to the macroscopic thermodynamic properties of the system.

For a system like this compound in solution at equilibrium, statistical mechanics can be used to calculate properties such as the free energy of solvation, the radial distribution functions describing the average distance between different species (e.g., Ba²⁺ and the phosphate group), and the equilibrium constants for any association/dissociation processes. These calculations would rely on the potential energy functions (force fields) used in the molecular dynamics simulations.

The study of non-equilibrium systems of organophosphates is relevant in understanding their reactivity and degradation. nih.gov For instance, the hydrolysis of the phosphate ester bond is a chemical reaction that proceeds through a non-equilibrium process. Statistical mechanics approaches, combined with quantum chemical calculations of the reaction pathway, can be used to compute the rate constants for such reactions. Understanding the kinetic stability of phosphate esters is crucial, as they can be thermodynamically unstable but kinetically stable due to a high activation energy barrier for hydrolysis. reddit.com The presence of a metal ion like barium could potentially catalyze or inhibit such reactions by interacting with the phosphate group and altering the reaction energy profile.

Computational Modeling of Reaction Mechanisms and Pathways (e.g., phosphorylation, complexation)

Computational chemistry provides powerful tools for investigating the reaction mechanisms of molecules like this compound at an atomic level. While direct computational studies specifically modeling the reaction pathways of this compound are limited in publicly accessible literature, the principles of its key reactions—complexation and phosphorylation—can be thoroughly understood through computational models of analogous systems. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in this field, offering insights into geometries, stabilities, and electronic properties of molecules and their complexes. researchgate.net

Modeling of Complexation with Barium Ions

The interaction between the glycerol phosphate anion and the barium (Ba²⁺) cation is a fundamental complexation reaction. Molecular dynamics simulations of similar systems, such as the binding of alkaline earth metal ions to the phosphate backbone of DNA, provide a strong model for this process. rsc.orgosti.gov These studies reveal that the mechanism of binding is heavily influenced by the ion's size and the properties of its hydration shell. rsc.orgosti.gov

The larger ionic radius of Ba²⁺ compared to other alkaline earth metals like magnesium (Mg²⁺) or calcium (Ca²⁺) plays a crucial role. rsc.org MD simulations show that larger ions like barium can engage in both "direct binding," where the ion coordinates immediately with the oxygen atoms of the phosphate group, and "indirect binding," where one or more water molecules from the ion's first solvation shell remain between the ion and the phosphate group. rsc.orgosti.gov The balance between these modes is critical for the stability and dynamics of the resulting complex. Computational models can calculate the preferred coordination distances and the energetic favorability of each binding mode.

| Ion | Ionic Radius (Å) | Typical Hydration Number | Dominant Phosphate Binding Mode | Key Finding from Simulations |

|---|---|---|---|---|

| Mg²⁺ | 0.72 | 6 | Indirect (Water-Mediated) | Strongly held, stable first solvation shell prevents direct contact with phosphate. rsc.org |

| Ca²⁺ | 1.00 | 6-8 | Direct and Indirect | Flexible solvation shell allows for both direct and water-mediated interactions. rsc.org |

| Sr²⁺ | 1.18 | 8-9 | Direct and Indirect | Increased tendency for indirect binding compared to Ca²⁺ due to larger size. rsc.org |

| Ba²⁺ | 1.35 | 8-10 | Direct and Indirect | Indirect binding becomes more significant with increasing ion size. rsc.orgosti.gov |

Modeling of Phosphorylation and Related Pathways

Phosphorylation is a critical biochemical reaction where a phosphate group is added to a molecule. Glycerol phosphate is often a product or substrate in these pathways. Computational simulations are essential for understanding the step-by-step mechanism of these reactions, which are often catalyzed by enzymes like kinases. biorxiv.org Coarse-grained molecular dynamics simulations combined with Monte Carlo steps can model the enzymatic reactions, showing how factors like protein sequence and charge distribution determine phosphorylation patterns. biorxiv.org

For non-enzymatic but related reaction pathways, such as the decomposition of similar molecules, DFT is a primary tool. nih.gov DFT calculations can map the entire reaction coordinate, identifying transition states (TS), intermediates, and the associated energy barriers. nih.govresearchgate.net For example, in studies of glycerol carbonate decomposition, different pathways (e.g., decarboxylation, dehydration) were modeled, and their activation energies were calculated to determine the most likely kinetic and thermodynamic products. nih.gov This approach could be applied to model the hydrolysis or thermal decomposition of the glycerol phosphate moiety in the barium salt.

| Reaction Pathway | Product(s) | Calculated ΔG° of Activation (kcal/mol) | Description |

|---|---|---|---|

| TS1 | 3-Hydroxypropanal + CO₂ | ~48-50 | Represents a decarboxylation pathway involving proton transfer. nih.gov |

| TS2a | Glycidol (B123203) + CO₂ | ~53-55 | A second decarboxylation pathway involving cyclization to form an epoxide. nih.gov |

| TS2b | Glycidol + CO₂ | ~54-56 | An alternative pathway to glycidol with a slightly higher energy barrier. nih.gov |

| TS3 | 4-Methylene-1,3-dioxolan-2-one + H₂O | ~69-71 | Represents a dehydration pathway with a significantly higher energy barrier. nih.gov |

Note: The data in Table 2 are from studies on glycerol carbonate, a related molecule, and serve to illustrate the type of results obtained from computational modeling of reaction pathways. nih.gov

Research Applications and Functional Investigations of Barium Glycerol Phosphate

Role in Biochemical Pathways and Cellular Processes (in in vitro models)

In controlled laboratory environments, barium glycerol (B35011) phosphate (B84403) serves as a valuable tool for investigating specific cellular and enzymatic functions. Its effects are largely attributable to its two principal components: the glycerol phosphate moiety, which can act as a source of phosphate ions, and the barium ion, which can influence the activity of various enzymes.

Phosphate Source in Osteogenic Differentiation and Mineralization Studies (e.g., in cell culture media for bone matrix formation)

Barium glycerol phosphate, often used interchangeably with other salts of β-glycerophosphate, is a key component in culture media designed to induce osteogenic differentiation of stem cells and promote the formation of a mineralized extracellular matrix in vitro. nih.govnih.govacs.orgwikipedia.orgnih.govbiolabo.frsavemyexams.combiocompare.comnih.gov The glycerol phosphate component serves as an organic phosphate source, which is crucial for the deposition of hydroxyapatite (B223615), the primary mineral component of bone. nih.govbiolabo.fr

The process of in vitro mineralization is initiated by osteoblasts, which are specialized bone-forming cells. These cells express high levels of the enzyme alkaline phosphatase (ALP). nih.gov ALP hydrolyzes the glycerol phosphate, releasing phosphate ions into the local microenvironment. nih.govfda.gov This localized increase in phosphate concentration, in the presence of calcium, drives the nucleation and growth of hydroxyapatite crystals on the extracellular matrix, mimicking the natural process of bone formation. nih.govfda.gov The concentration of β-glycerophosphate in the culture medium can directly influence the extent of mineralization, with higher concentrations generally leading to greater calcium deposition. nih.gov

The choice of phosphate source in osteogenic differentiation studies can significantly impact the experimental outcomes. While β-glycerophosphate is widely used, it represents an organic source of phosphate that requires enzymatic cleavage by alkaline phosphatase to become available for mineralization. nih.govlibretexts.org In contrast, inorganic phosphate sources, such as sodium phosphate, provide phosphate ions that are directly available for incorporation into the mineral matrix. oup.com

Studies comparing organic and inorganic phosphate sources have revealed differences in gene expression and the quality of the mineralized matrix formed in vitro. oup.com The use of β-glycerophosphate can lead to a non-physiological, fluctuating availability of free phosphate, dependent on the rate of its enzymatic hydrolysis. oup.com Some research suggests that supplementation with high concentrations of β-glycerophosphate (e.g., 10 mM) can result in non-physiological mineral deposition. biocompare.comfda.gov In contrast, lower concentrations of inorganic phosphate may promote the formation of a mineral matrix that more closely resembles native bone in terms of its calcium-to-phosphate ratio. oup.com However, other studies have shown that supplementation with calcium polyphosphate nanoparticles, an inorganic phosphate source, can produce comparable effects to β-glycerophosphate in terms of mineralization and osteogenic gene expression. nih.gov

Influence on Enzymatic Activities and Biocatalysis

The barium and glycerol phosphate components of the compound can independently and collectively influence the activity of various enzymes in vitro.

Barium ions (Ba²⁺) have been shown to modulate the activity of several hydrolytic enzymes. The effect of barium can be either stimulatory or inhibitory, depending on the specific enzyme and the experimental conditions. For instance, in the context of anaerobic digestion of food waste, the addition of Ba²⁺ has been observed to promote the activity of β-amylases while inhibiting the activity of endoglucanases and α-amylases. wikipedia.org In other studies, supplementing hydrolytic reactions with barium has been shown to increase the activity of certain extracellular hydrolytic enzymes, such as cellulases and esterases. fda.govnih.gov

The precise mechanisms underlying these effects are not fully understood but may involve the binding of barium ions to the enzyme, leading to conformational changes that alter its catalytic activity. The table below summarizes the observed effects of barium ions on the activity of various hydrolytic enzymes in in vitro studies.

| Enzyme | Effect of Barium Ions (Ba²⁺) | Percentage Change in Activity | Reference |

| β-Amylase | Promoted | +76% | wikipedia.org |

| Endoglucanase | Inhibited | -39% | wikipedia.org |

| α-Amylase | Inhibited | -20% | wikipedia.org |

| β-Glucosidase | No significant effect | Not applicable | wikipedia.org |

| Glucoamylase | No significant effect | Not applicable | wikipedia.org |

| Glucoamylase QsGH97a | Strongly Stimulated | 8-10 fold increase | nih.gov |

| Esterase (Est1) | Increased | +79% | nih.gov |

| Esterase (Est2) | Increased | +28% | nih.gov |

| Cellulase | Increased | +54% | nih.gov |

The glycerophosphate component of this compound serves as a well-established substrate for the enzyme alkaline phosphatase (ALP). nih.govfda.govwikipedia.orgnih.gov In numerous in vitro assays, particularly those related to osteogenesis, the activity of ALP is quantified by measuring the rate at which it hydrolyzes β-glycerophosphate to release inorganic phosphate. nih.gov This enzymatic reaction is a critical step in the in vitro mineralization process. fda.gov

Beyond its role as a substrate, β-glycerophosphate has also been identified as an inhibitor of other phosphatases. It has been shown to inhibit the activity of phosphoprotein phosphatases and serine/threonine phosphatases. wikipedia.orgnih.gov This inhibitory action can be significant in studies of cellular signaling pathways where the phosphorylation state of proteins is critical. For example, by inhibiting phosphatases, β-glycerophosphate can help to maintain the phosphorylated state of specific proteins, allowing for the study of their downstream effects.

| Enzyme | Role of β-Glycerophosphate | Application/Observation | Reference |

| Alkaline Phosphatase | Substrate | Measurement of enzyme activity in osteogenic differentiation | nih.govfda.govwikipedia.orgnih.gov |

| Phosphoprotein Phosphatase | Inhibitor | May influence mineral deposition by altering matrix protein phosphorylation | wikipedia.org |

| Serine/Threonine Phosphatase | Inhibitor | Used in combination with other inhibitors for broad-spectrum inhibition | nih.gov |

| Glycerol Kinase | Inhibitor (alpha-isomer) | A related isomer, alpha-glycerophosphate, inhibits this enzyme | nih.gov |

Involvement in In Vitro Phospholipid Biosynthesis and Metabolism Models

Current scientific literature does not support a direct role for this compound in in vitro models of phospholipid biosynthesis. The de novo synthesis of glycerophospholipids, the primary components of cellular membranes, utilizes glycerol-3-phosphate (G3P) as the backbone precursor, not glycerol-2-phosphate (the isomeric form in β-glycerophosphate). nih.govacs.org In vitro reconstitution of phospholipid synthesis pathways consistently starts with G3P, which is then acylated to form lysophosphatidic acid and subsequently phosphatidic acid. acs.org

Furthermore, studies on bone cell cultures have shown that the addition of β-glycerophosphate did not alter the levels of phospholipids (B1166683), suggesting it is not directly incorporated into this metabolic pathway in these systems. fda.gov While an older study from 1966 reported that alpha-glycerophosphate (a different isomer) could stimulate the incorporation of acetate (B1210297) into fatty acids in yeast extracts, this is distinct from the canonical phospholipid biosynthesis pathway and does not involve β-glycerophosphate. nih.gov Therefore, based on available evidence, this compound is not a recognized substrate or modulator in established in vitro models of phospholipid biosynthesis.

Investigations into RNA/DNA Duplex Stability and Structure

The stability of RNA and DNA duplexes is fundamental to their biological function and is significantly influenced by the surrounding ionic environment. Divalent cations, in particular, can play a crucial role in stabilizing the negatively charged phosphate backbone of nucleic acids. Research into the effects of various ions on the structure and stability of nucleic acid duplexes has provided valuable insights into these interactions.

While studies specifically utilizing this compound are not extensively documented in the literature, research on the impact of barium ions (Ba²⁺) on DNA structures offers a strong indication of the potential effects of this compound. For instance, investigations into the behavior of DNA motifs in the presence of barium have revealed concentration-dependent effects on their electrophoretic mobility. acs.org At certain concentrations, barium ions have been observed to induce the formation of slower-migrating species in gel electrophoresis, suggesting a change in the DNA's conformation or the formation of intermolecular aggregates. acs.org

The thermal stability of DNA structures is also influenced by the presence of barium ions. Studies have shown that the melting temperature (Tm) of DNA motifs can be altered with varying concentrations of Ba²⁺. acs.org For example, an increase in barium ion concentration has been demonstrated to lead to a modest increase in the Tm of a double-crossover (DAO) DNA motif, indicating an enhancement of its thermal stability. acs.org This stabilizing effect is attributed to the ability of the divalent barium cation to screen the electrostatic repulsion between the phosphate groups in the DNA backbone.

The interaction between cations and nucleic acids is complex and depends on factors such as ion size, charge density, and the coordination preferences of the ion. acs.org The glycerol phosphate component of this compound could further modulate these interactions through hydrogen bonding or by influencing the local dielectric constant. Further research is needed to elucidate the specific contributions of the glycerol phosphate moiety to the stability and structural dynamics of RNA/DNA duplexes in the presence of the barium ion.

Table 1: Effect of Barium Ion Concentration on the Melting Temperature (Tm) of a DAO DNA Motif

| Barium Concentration (mM) | Melting Temperature (Tm) (°C) |

| 10 | 63.1 |

| 100 | 65.6 |

| 200 | 65.7 |

| 500 | 65.6 |

Data derived from studies on the effect of barium ions on DNA motifs. acs.org

Material Science and Advanced Functional Materials Research

The unique chemical composition of this compound makes it a compound of interest in the field of materials science, particularly in the synthesis of inorganic materials and the formulation of advanced functional composites.

Barium-containing inorganic materials, such as barium phosphates and barium titanates, possess a range of functional properties that make them valuable in various technological applications. Barium phosphates are utilized in the production of specialty glasses and have applications in laser technology. nih.gov Barium titanate is a well-known ferroelectric material with a high dielectric constant, making it a key component in the manufacturing of multilayer ceramic capacitors and other electronic devices. rroij.comnih.gov

The synthesis of these materials often involves the use of various barium precursors. While traditional solid-state reactions and wet chemical methods commonly employ inorganic barium salts like barium carbonate, barium hydroxide (B78521), or barium acetate, there is a growing interest in the use of organometallic precursors. rroij.comchalcogen.roresearchgate.net Organometallic compounds can offer advantages such as lower decomposition temperatures, better stoichiometric control, and the potential for forming unique nanostructures. chemistryworld.comresearchgate.netpolytechnique.edu

This compound, as an organometallic compound, represents a potential precursor for the synthesis of barium phosphates and barium titanates. The thermal decomposition of this compound would be expected to yield barium oxide, phosphorus oxides, and carbonaceous species, which could then react to form barium phosphate phases. In the presence of a suitable titanium source, the in-situ formed barium species could react to produce barium titanate. The glycerol component, upon decomposition, could also act as a carbon source for the synthesis of carbon-coated nanoparticles, which can be beneficial in certain applications.

While specific studies detailing the use of this compound as a precursor for these materials are not widely available, the principles of organometallic precursor chemistry suggest its potential utility in this area. google.com Further research into the thermal decomposition behavior of this compound and its reactivity with other precursors is warranted to explore its viability in the synthesis of advanced barium-containing materials.

Composite materials, which combine two or more distinct materials to achieve properties that are superior to those of the individual components, are at the forefront of materials science research. Hydrogels and scaffolds are particularly important classes of composite materials in the biomedical field, where they are used for applications such as tissue engineering and drug delivery.

Glycerol phosphate has been investigated as a component in the formulation of hydrogels, particularly in combination with chitosan (B1678972). researchgate.net In these systems, β-glycerol phosphate acts as a crosslinking agent, leading to the formation of thermosensitive hydrogels that can transition from a liquid to a gel at physiological temperatures. researchgate.netnih.gov This property is highly desirable for injectable biomaterials.

Barium ions have also been explored for their role in modifying the properties of biomaterials. The incorporation of barium into alginate hydrogels, for example, has been shown to influence their swelling behavior and stability. rroij.com Furthermore, barium-containing nanoparticles, such as barium titanate, have been incorporated into composite scaffolds for bone tissue engineering to impart piezoelectric properties, which can stimulate bone regeneration. mdpi.comdoi.org

Given the roles of both glycerol phosphate and barium in the formulation of composite materials, this compound could serve as a multifunctional component in the design of novel hydrogels and scaffolds. It could potentially act as both a crosslinking agent and a source of barium ions, which could modulate the mechanical and biological properties of the resulting composite. The glycerol phosphate moiety could contribute to the formation of the hydrogel network, while the barium ions could interact with the polymer chains or be released to elicit a biological response.

The mechanical properties of composite materials are a critical determinant of their performance, especially in load-bearing applications such as bone tissue engineering. The reinforcement of hydrogels and scaffolds is often necessary to improve their strength and stiffness.

The incorporation of inorganic fillers is a common strategy for reinforcing polymeric biomaterials. nih.gov Barium-containing nanoparticles, such as barium titanate, have been shown to enhance the mechanical properties of hydrogels. nih.gov The addition of barium titanate nanoparticles to a poly(acrylamide-co-acrylic acid) hydrogel, for instance, resulted in a significant increase in both the compressive and tensile strength of the material. nih.gov This reinforcement is attributed to the role of the nanoparticles as cross-linking agents, which strengthen the three-dimensional network of the hydrogel. nih.gov

Glycerol phosphate, in the context of chitosan hydrogels, also influences the mechanical properties of the material. The ionic interactions between β-glycerol phosphate and chitosan have been shown to improve the hardness, cohesiveness, and compressibility of the resulting hydrogels. mdpi.comresearchgate.net

Table 2: Influence of Barium Titanate Nanoparticles on the Mechanical Properties of a Composite Hydrogel

| Barium Titanate Content (wt%) | Maximum Compressive Strength (MPa) | Maximum Tensile Strength (MPa) |

| 0 | 35.57 | - |

| 0.2 | - | - |

| 0.4 | - | - |

| 0.6 | 131.09 | Increased by 1.8 times |

Data derived from studies on barium titanate nanoparticle-reinforced hydrogels. nih.gov

The degradation of biomaterials is a critical aspect of their performance, particularly for temporary implants and tissue engineering scaffolds that are designed to be resorbed by the body over time. The degradation rate must be carefully controlled to match the rate of tissue regeneration. In vitro degradation studies are often conducted using simulated body fluids (SBF) to mimic the physiological environment. nih.govwikipedia.org

The degradation of biomaterials in SBF is a complex process that can involve hydrolysis, ion exchange, and enzymatic activity. nih.gov For a compound like this compound, its degradation would involve the dissolution of the ionic salt into its constituent ions: barium (Ba²⁺), glycerol, and phosphate (PO₄³⁻). The rate of dissolution would depend on the solubility of this compound in the SBF and the local pH.

Once dissolved, the individual components would be subject to further biological processes. Glycerol is a biocompatible molecule that can be metabolized by the body. Phosphate ions are a natural component of body fluids and are involved in numerous biological processes, including bone mineralization. Barium ions, while not a natural component of the body in high concentrations, can interact with biological systems. Studies have shown that barium can be incorporated into bone mineral, likely through substitution for calcium. rroij.com

Formulation of Composite Materials (e.g., hydrogels, scaffolds)

Prebiotic Chemistry and Origin of Life Research

The study of prebiotic chemistry seeks to understand the chemical processes that could have led to the emergence of life on Earth. A central question in this field is the origin of the essential building blocks of life, such as nucleic acids, proteins, and lipids. Glycerol and its phosphorylated derivatives are considered to be key molecules in the origin of life, particularly in the formation of primitive cell membranes. nih.govresearchgate.net

Glycerol phosphate is the backbone of phospholipids, the primary components of modern cell membranes. nih.gov Plausible prebiotic pathways for the synthesis of glycerol phosphates have been proposed and demonstrated experimentally. These pathways often involve the phosphorylation of glycerol using various phosphate sources that may have been present on the early Earth, such as inorganic phosphates in the presence of condensing agents or minerals like schreibersite. researchgate.netnih.govmdpi.com

The role of glycerol and its derivatives in prebiotic chemistry is multifaceted. They are not only essential for the formation of boundary structures like membranes but are also involved in metabolic pathways. nih.gov The prebiotic synthesis of these molecules from simple precursors is a key area of research in understanding the transition from non-living chemistry to biology. nih.gov

While the specific role of this compound in prebiotic chemistry has not been extensively studied, the presence of divalent cations like barium could have influenced the stability and aggregation of early amphiphilic molecules. Metal ions are known to interact with the head groups of phospholipids, affecting the properties of lipid bilayers. Therefore, it is plausible that this compound, if present on the early Earth, could have played a role in the formation and stabilization of primitive membrane structures. Further research in this area could provide valuable insights into the environmental conditions that facilitated the origin of life.

Prebiotic Synthesis of Glycerol Phosphates

The emergence of glycerol phosphates is considered a pivotal step in the origin of life, providing the foundational components for cellular membranes and primitive genetic polymers. mdpi.com Research into the prebiotic synthesis of these molecules explores various pathways by which glycerol could have been phosphorylated on the early Earth. Barium salts of glycerol phosphates, specifically barium glycerol 1,2-cyclic phosphate, have been successfully synthesized in laboratory settings, highlighting a plausible route for the formation and stabilization of these crucial prebiotic molecules. researchgate.net

Several proposed environments and mechanisms could have led to the accumulation of glycerol phosphates on the early Earth. These include:

Hydrothermal systems: Simulated hydrothermal conditions, in the presence of minerals and clays, have been shown to produce glycerol phosphates. mdpi.commdpi.com

Evaporating ponds: Environments with abundant glycerol, phosphate, and catalytic minerals could have supported the synthesis and maintenance of a steady-state concentration of glycerol phosphate. mdpi.com

Non-aqueous solvents: The use of non-aqueous solvents, such as formamide, has been shown to be advantageous for the prebiotic synthesis of biomolecules, including the phosphorylation of glycerol. frontiersin.org

The following table summarizes various reported methods for the prebiotic synthesis of glycerol phosphates, which are the anionic component of this compound.

| Reactants | Catalysts/Conditions | Products | Reference |

| Glycerol, Phosphate | Various rock samples, salts, minerals; mild heating | Glycerol-1-phosphate, Glycerol-2-phosphate, cyclic glycerol-monophosphate, diphosphate (B83284) esters | mdpi.com |

| Glycerol | Meteorite mineral schreibersite; aqueous environment | Glycerol phosphates | researchgate.net |

| Glycerol, Ammonium phosphates | Condensation agents; 85 °C | Glycerol phosphates | mdpi.com |

| Glycerol, Trimetaphosphate (P3m) | Non-aqueous solvents | Glycerol phosphates | frontiersin.org |

Role in Proto-Membrane Formation and Vesicle Assembly

Glycerol phosphates are the hydrophilic "head group" in phospholipids, which are the primary structural components of all modern biological membranes. mdpi.comnih.gov The prebiotic formation of glycerol phosphate is therefore a critical prerequisite for the emergence of phospholipids and the subsequent self-assembly of proto-membranes that could encapsulate the earliest biochemical systems. mdpi.com While single-chain amphiphiles like fatty acids can form simple vesicles, the diacyl glycerol phosphate structure of phospholipids allows for the formation of much more stable and less permeable bilayer membranes, even at very low concentrations. nih.govnih.gov

Divalent cations, a category that includes barium (Ba²⁺), are understood to play a significant role in promoting the formation of vesicles from phospholipids. waseda.ac.jpacs.org Research, primarily conducted with calcium (Ca²⁺) and magnesium (Mg²⁺), indicates that these ions facilitate vesicle assembly through electrostatic interactions. waseda.ac.jpresearchgate.net They bind to the negatively charged phosphate groups of the lipid headgroups, effectively neutralizing the electrostatic repulsion between them. waseda.ac.jp This reduction in repulsion allows the lipid molecules to pack more closely, promoting the transition from lipid aggregates to stable, unilamellar vesicles. waseda.ac.jpacs.org This mechanism suggests that this compound, by providing both the essential head group and a divalent cation, could have been a key ingredient in the formation of robust proto-membranes on the early Earth.

The table below outlines the observed effects of divalent cations on the formation of lipid vesicles.

| Lipid Type | Divalent Cation | Concentration | Observed Effect | Reference |

| Neutral (Phosphatidylcholine) | Ca²⁺ or Mg²⁺ | 1–30 mM | Greatly promoted liposome (B1194612) formation | waseda.ac.jp |

| Negatively Charged (Phosphatidylglycerol mix) | Ca²⁺ | 3–10 mM | Inhibited liposome formation (due to charge neutralization and adhesion) | waseda.ac.jp |

| Zwitterionic (POPC) | Ca²⁺, Mg²⁺, Sr²⁺ | Low concentrations | Reduced the critical surface coverage required for vesicle rupture and bilayer formation | acs.org |

Implications for Early Biopolymer Synthesis (e.g., proto-RNA backbone)

Beyond its role in membrane formation, glycerol phosphate has significant implications for the origin of genetic material. The modern RNA and DNA backbones, composed of ribose and deoxyribose sugars linked by phosphodiester bonds, are considered by some to be too complex for prebiotic synthesis. uakron.eduuakron.edu This has led to the investigation of simpler, alternative polymers that could have served as precursors to RNA. One prominent candidate is a polymer with a backbone of repeating glycerol phosphate units. uakron.eduuakron.edu

Experiments have shown that condensing glycerol and phosphoric acid at elevated temperatures (e.g., 120 °C) can successfully produce glycerol-phosphate oligomers, forming chains up to five units (pentamers) in length. uakron.eduuakron.edu These oligomers represent a primitive, or "proto-RNA," backbone. The formation of such polymers demonstrates a plausible, non-enzymatic pathway to creating informational molecules from simple, prebiotically available precursors. uakron.edu The availability of glycerol phosphates, potentially stabilized as barium salts, would have been a crucial step in this process.

Interestingly, these glycerol-phosphate oligomers have also been observed to spontaneously self-assemble into vesicle-like structures ranging from 10-30 microns in size. uakron.eduuakron.edu This dual functionality suggests that a single, simple molecule could have contributed to both the encapsulation (membranes) and the genetic (informational polymer) aspects of the first protocells, providing a compelling link between these two fundamental requirements for life. uakron.eduuakron.edu

Advanced Analytical Methodologies for Barium Glycerol Phosphate Research

Quantitative Determination of Barium in Various Matrices

The accurate quantification of barium in diverse sample matrices is crucial for understanding the distribution and concentration of barium glycerol (B35011) phosphate (B84403). Several well-established analytical methods are employed for this purpose, each offering distinct advantages in terms of sensitivity, precision, and applicability to different sample types.

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is a highly sensitive technique used for measuring low levels of barium in biological samples such as blood, urine, and bone, as well as in environmental and food matrices. nih.govcdc.gov This method involves introducing the sample into an argon plasma, which excites the barium atoms, causing them to emit light at a characteristic wavelength (455.50 nm). nih.govcdc.gov The intensity of the emitted light is directly proportional to the concentration of barium in the sample. nih.govcdc.gov ICP-AES offers detection limits in the sub-microgram per liter (µg/L) range, making it suitable for trace analysis. nih.govcdc.gov

Atomic Absorption Spectroscopy (AAS) is another prevalent technique for the determination of barium in a wide array of samples, including air, water, and geological materials. nih.govcdc.gov In AAS, a sample is atomized in a flame or graphite (B72142) furnace, and the amount of light absorbed by the ground-state barium atoms at a specific wavelength is measured. Sample preparation for AAS often involves acid digestion to bring the barium into solution. nih.govcdc.gov

Gravimetric analysis provides a classical and accurate method for barium quantification, particularly at higher concentrations. nih.govcdc.gov This technique involves the precipitation of barium from a solution as an insoluble salt, typically barium sulfate (B86663) (BaSO₄). flinnsci.comscribd.com The precipitate is then filtered, dried, and weighed, allowing for the calculation of the original barium concentration. flinnsci.comscribd.com While highly accurate, this method is generally less sensitive than spectroscopic techniques.

Other analytical techniques for barium determination include X-ray fluorescence spectroscopy (XFS), neutron activation analysis (NAA), and inductively coupled plasma-mass spectrometry (ICP-MS), which offers even lower detection limits than ICP-AES. nih.govcdc.gov

Table 1: Comparison of Analytical Methods for Barium Quantification

| Method | Principle | Typical Sample Matrices | Detection Limits | Advantages |

|---|---|---|---|---|

| ICP-AES | Measurement of light emitted from excited barium atoms in a plasma. nih.govcdc.gov | Biological fluids, tissues, environmental samples, food. nih.govcdc.gov | 0.25 µg/L (urine), 0.6 µg/L (blood). nih.govcdc.gov | High sensitivity, rapid analysis. nih.govcdc.gov |

| AAS | Measurement of light absorbed by ground-state barium atoms. nih.govcdc.gov | Air, water, wastewater, geological materials. nih.govcdc.gov | ~20 ppb (air). nih.govcdc.gov | Widely available, robust. |

| Gravimetry | Precipitation of barium as an insoluble salt and weighing the precipitate. nih.govcdc.govflinnsci.com | Samples with higher barium concentrations. | Not applicable for trace analysis. | High accuracy and precision. |

| ICP-MS | Ionization of barium in a plasma and separation of ions based on mass-to-charge ratio. | Environmental and biological samples. | ppt (ng/L) levels. cdc.gov | Extremely high sensitivity, isotopic analysis capability. cdc.gov |

Quantitative Analysis of Phosphate and Glycerol Phosphate Species

The analysis of the anionic component of barium glycerol phosphate involves methods that can quantify both inorganic phosphate and the glycerol phosphate ester.

Enzymatic assays coupled with spectrophotometry offer a specific and sensitive means of quantifying glycerol-3-phosphate. tandfonline.comtandfonline.com One such method involves the use of glycerol-3-phosphate oxidase, which catalyzes the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate and hydrogen peroxide. tandfonline.comtandfonline.com The hydrogen peroxide produced can then be used in a subsequent reaction to generate a colored product, the absorbance of which is measured spectrophotometrically and is proportional to the initial glycerol-3-phosphate concentration. tandfonline.comtandfonline.com Commercially available assay kits provide a convenient platform for this type of analysis in various biological samples. abcam.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of glycerol-3-phosphate. researchgate.netuky.edunih.govnih.gov This method typically involves the derivatization of the analyte to increase its volatility, followed by separation on a gas chromatography column and detection by a mass spectrometer. researchgate.netuky.edunih.govnih.gov GC-MS provides high sensitivity and selectivity, allowing for accurate quantification even in complex biological matrices. researchgate.netuky.edunih.govnih.gov

Chromatographic Separations (e.g., Ion Chromatography, Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques are indispensable for the separation and analysis of glycerol phosphate and related species, providing the necessary resolution to distinguish between different forms and isomers.

Ion Chromatography (IC) is a well-established method for the determination of anions, including glycerophosphate. researchgate.netnih.govresearchgate.net In this technique, the sample is passed through an ion-exchange column, which separates the anions based on their affinity for the stationary phase. nih.govresearchgate.net A conductivity detector is commonly used for detection. nih.govresearchgate.net IC has been successfully applied to the simultaneous determination of glycerophosphate and other anions in various samples. nih.govresearchgate.net The method is valued for its simplicity, speed, and sensitivity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone for the analysis of glycerophospholipids and their precursors, including glycerol phosphate. nih.gov This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.gov Reversed-phase LC is often employed to separate different glycerophospholipid classes. bohrium.com Tandem mass spectrometry (MS/MS) can be used for structural characterization and unambiguous identification of the separated species. nih.gov The versatility of LC-MS allows for both qualitative and quantitative analysis of a wide range of glycerol phosphate-containing compounds in complex biological extracts. nih.govbohrium.com

Table 2: Chromatographic Methods for Glycerol Phosphate Analysis

| Method | Principle | Separation Mechanism | Detection | Applications |

|---|---|---|---|---|

| Ion Chromatography (IC) | Separation of ions based on their interaction with an ion-exchange stationary phase. nih.govresearchgate.net | Ion exchange. nih.govresearchgate.net | Suppressed conductivity. nih.govresearchgate.net | Simultaneous determination of glycerophosphate and other anions. nih.govresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of molecules based on their partitioning between a stationary and a mobile phase, followed by mass analysis. nih.gov | Reversed-phase, normal-phase. bohrium.comaocs.org | Mass spectrometry (MS, MS/MS). nih.gov | Profiling and quantification of glycerophospholipids and related species in biological samples. nih.govbohrium.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase, followed by mass analysis. researchgate.netuky.edu | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Mass spectrometry. researchgate.netuky.edu | Quantitative analysis of derivatized glycerol-3-phosphate. researchgate.netuky.edu |

Spectrophotometric and Turbidimetric Assay Development and Optimization

Spectrophotometric and turbidimetric methods provide relatively simple and cost-effective approaches for the analysis of barium and phosphate-containing compounds.

Turbidimetric assays for barium are based on the formation of a fine precipitate of barium sulfate when a sulfate-containing reagent is added to a sample containing barium ions. hach.comgeoscienceworld.orgb-cdn.net The resulting turbidity, or cloudiness, of the solution is measured using a spectrophotometer or nephelometer and is proportional to the barium concentration. hach.comuci.eduepa.gov The development of these assays involves optimizing conditions such as pH, reagent concentration, and reaction time to ensure the formation of a stable and uniform suspension of barium sulfate crystals. b-cdn.netuci.edu Interferences from colored or suspended matter in the sample must also be addressed, often by running a sample blank. uci.edu

Spectrophotometric methods for the determination of glycerol and glycerol phosphate often rely on enzymatic reactions that produce a colored product. tandfonline.comtandfonline.comnih.gov For instance, the oxidation of glycerol can lead to the formation of formaldehyde, which can then react with a chromogenic agent to produce a colored compound. nih.gov The optimization of such assays involves selecting the appropriate enzymes and chromogens, as well as determining the optimal pH, temperature, and incubation time for the enzymatic reactions to ensure maximum color development and sensitivity. tandfonline.com

Future Research Directions and Unaddressed Challenges

Development of Green and Sustainable Synthetic Routes

The imperative for environmentally benign chemical manufacturing necessitates a shift away from traditional synthetic methods towards greener alternatives. Future research in the synthesis of barium glycerol (B35011) phosphate (B84403) should prioritize the principles of green chemistry, focusing on minimizing waste, reducing energy consumption, and utilizing non-hazardous, renewable materials. blazingprojects.comchemistryjournals.net

Current challenges involve moving beyond conventional precipitation reactions, which may involve multiple steps and generate significant waste. google.com A key goal is to develop synthetic routes with high atom economy, where a maximal proportion of reactant atoms are incorporated into the final product. nih.gov

Potential sustainable approaches could include:

Biocatalysis: Employing enzymes or microorganisms to catalyze the phosphorylation of glycerol and subsequent salt formation under mild conditions. Bio-inspired synthesis using bacteria like Bacillus subtilis has been explored for producing nano-sized barium phosphates, suggesting a viable route for barium glycerol phosphate as well. chalcogen.roresearchgate.net

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy input compared to conventional heating methods, leading to more efficient processes. chemistryjournals.net

Use of Alternative Solvents: Replacing traditional organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can drastically reduce the environmental impact of the synthesis. chemistryjournals.net

Renewable Feedstocks: Investigating the use of glycerol derived from biofuel production as a primary feedstock would enhance the sustainability profile of the entire process. blazingprojects.com

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Core Principle | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Conventional Precipitation | Reaction of soluble barium salt with a glycerol phosphate salt. | Simple, well-understood chemistry. | Potential for inorganic salt impurities, solvent waste, and multiple purification steps. google.com |

| Bio-inspired Synthesis | Use of microorganisms or plant extracts as templates or catalysts. chalcogen.romatec-conferences.org | Environmentally benign, mild reaction conditions, potential for novel nanostructures. nanoient.org | Controlling product purity, scaling up the process, and understanding the complex biological mechanisms. |

| Catalytic Routes | Employing metal-based or enzymatic catalysts for selective glycerol oxidation/phosphorylation. mdpi.com | High selectivity, improved atom economy, potential for continuous processes. nih.gov | Developing a catalyst that is both highly active and stable for the specific transformation. |

| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive reactions in the solid state. | Solvent-free, reduced energy consumption, potential for novel phases. | Ensuring complete reaction and controlling the final product's crystallinity and morphology. |

In-depth Structural Elucidation of Novel this compound Derivatives

While the basic structure of this compound is known, the potential for creating novel derivatives with tailored properties remains largely unexplored. Future research must focus on the synthesis and, crucially, the detailed structural characterization of these new compounds. Derivatives could be formed by modifying the glycerol backbone, creating coordination polymers, or forming complex salts.

A significant challenge lies in precisely determining the atomic arrangement, especially in complex or poorly crystalline materials. The coordination environment of the barium ion, the conformation of the glycerol moiety, and the nature of the phosphate bonding are all critical parameters that influence the material's properties. materialsproject.org

Advanced analytical techniques will be indispensable for this purpose:

Single-Crystal X-ray Diffraction (XRD): The gold standard for determining the precise three-dimensional atomic structure of crystalline derivatives. rruff.info

Powder X-ray Diffraction (PXRD): Essential for identifying the crystalline phases of new materials and monitoring phase transitions. chalcogen.roresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the local environment of phosphorus, carbon, and barium atoms, revealing subtle structural variations.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify functional groups and probe the nature of the phosphate and hydroxyl groups within the structure. chalcogen.roresearchgate.net

Electron Microscopy (SEM and TEM): Scanning and transmission electron microscopy are vital for characterizing the morphology, particle size, and nanostructure of new derivatives. chalcogen.roresearchgate.net

| Analytical Technique | Information Provided | Importance for this compound Derivatives |

|---|---|---|

| Single-Crystal XRD | Precise bond lengths, bond angles, and crystal packing. rruff.info | Provides definitive proof of structure for new crystalline phases. |

| Solid-State NMR | Local atomic environments, coordination numbers, and internuclear distances. | Crucial for characterizing amorphous or nanocrystalline materials where XRD is less effective. |

| FTIR/Raman Spectroscopy | Vibrational modes of chemical bonds (e.g., P-O, C-O, O-H). chalcogen.ro | Confirms the presence of functional groups and can indicate changes in coordination or hydrogen bonding. |

| Thermal Analysis (TG/DSC) | Thermal stability, phase transitions, and decomposition pathways. chalcogen.ro | Determines the operational temperature range for potential applications and provides insight into material composition. |

Exploration of Emerging Biochemical and Materials Applications

The unique combination of a biocompatible organic moiety (glycerol), a key biological ion (phosphate), and a heavy divalent cation (barium) suggests that this compound and its derivatives could find use in a range of specialized applications. Research should be directed toward exploring these possibilities, moving beyond its current limited uses.

In the biochemical and biomedical fields, applications could be analogous to those of calcium glycerophosphate, which is used as a source of calcium and phosphate. drugbank.com The biological significance of glycerol phosphate-containing glycans in mammals is an area of active research, suggesting that related compounds could have interesting biological interactions. mdpi.comnih.gov

Potential biochemical applications to explore include:

Component in Bioceramics: Barium-containing phosphates have been investigated for applications in bioceramics and for corrosion-resistant coatings on medical alloys. researchgate.net this compound could serve as a precursor or additive in creating novel bioactive materials.

Contrast Agents: The high atomic number of barium makes it X-ray opaque. Novel, functionalized derivatives could be investigated as specialized, targeted contrast agents for medical imaging.

Substrates for Enzyme Studies: As a structural analog of endogenous glycerol phosphates, it could be used as a tool to probe the active sites of certain enzymes.

In materials science, the properties of barium phosphates, such as piezoelectricity and utility in catalysis and batteries, suggest promising avenues for this compound derivatives. patsnap.com

Potential materials applications include:

Functional Fillers in Polymers: Incorporation into polymer matrices could enhance properties such as thermal stability, flame retardancy, or radiation shielding.

Precursors for Advanced Materials: It could be used as a single-source precursor for the synthesis of complex barium phosphate glasses or ceramics with specific electro-optic properties. patsnap.com

Catalyst Supports: The compound's structure could be modified to create high-surface-area materials suitable for supporting catalytic metal nanoparticles. patsnap.com

| Application Area | Potential Role of this compound | Underlying Property to Investigate | Key Research Challenge |

|---|---|---|---|

| Biomaterials | Component for bioactive coatings on metallic implants. researchgate.net | Biocompatibility, degradation rate, promotion of cell adhesion. | Understanding the long-term biological response to barium ions. |

| Polymer Composites | Flame retardant or radiation shielding filler. | Thermal decomposition behavior, interaction with polymer matrix, X-ray attenuation. | Achieving uniform dispersion and strong interfacial adhesion within the polymer. |

| Specialty Ceramics | Precursor for piezoelectric or electro-optic barium phosphate materials. patsnap.com | Phase behavior upon calcination, control of final crystal structure. researchgate.net | Developing precise thermal processing protocols to obtain the desired ceramic phase. |

| Catalysis | Support for metal catalysts in glycerol valorization. mdpi.com | Surface area, porosity, chemical stability under reaction conditions. | Synthesizing high-surface-area forms and understanding the support-catalyst interaction. |

Integration of Multiscale Theoretical and Experimental Approaches for Comprehensive Understanding

A deep and predictive understanding of this compound requires a synergistic approach that combines experimental investigation with theoretical modeling across multiple scales. llnl.gov Computational chemistry can provide insights into phenomena that are difficult to observe experimentally, guiding the design of new materials and experiments. researchgate.net

The primary challenge is to create models that are both computationally feasible and accurately reflect the complex interactions within the system, from the quantum mechanical level of electron bonding to the macroscopic behavior of the bulk material.

A multiscale modeling strategy would involve:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to model the electronic structure, bonding between barium, the phosphate anion, and the glycerol ligand, and to predict spectroscopic properties. nih.gov Such calculations can elucidate the nature of metal-phosphate interactions. nih.gov

Molecular Dynamics (MD) Simulations: Employing classical force fields to simulate the dynamic behavior of large ensembles of molecules. nih.gov MD can be used to predict the structure of the compound in solution, its interaction with biological molecules like proteins, or its properties at interfaces. nih.gov

Mesoscale and Continuum Modeling: Bridging the gap between the atomic and bulk scales to predict material properties like mechanical strength, thermal transport, and phase behavior. llnl.gov

Integrating these theoretical predictions with experimental data from the techniques described in section 7.2 will create a powerful feedback loop. For instance, calculated vibrational frequencies from DFT can help assign experimental FTIR spectra, while MD simulations can help interpret the results of diffraction experiments on non-crystalline samples.

| Modeling Scale | Computational Method | Key Insights for this compound | Experimental Correlation |

|---|---|---|---|

| Quantum (Atomic) | Density Functional Theory (DFT) nih.gov | Bonding nature, electronic structure, reaction mechanisms, spectroscopic properties. | XRD, NMR, FTIR/Raman Spectroscopy. |

| Molecular (Nanoscale) | Molecular Dynamics (MD), Monte Carlo nih.govnih.gov | Solvation structure, conformational dynamics, interfacial behavior, transport properties. | Scattering techniques, Thermal Analysis (DSC). |

| Mesoscale | Coarse-Graining, Phase-Field Models | Morphology evolution, defect formation, nanoparticle self-assembly. | Electron Microscopy (SEM, TEM), Atomic Force Microscopy (AFM). |

| Continuum (Macroscale) | Finite Element Analysis (FEA) llnl.gov | Mechanical properties, thermal conductivity, bulk thermodynamic behavior. | Mechanical testing, Thermal conductivity measurements. |

Q & A

Q. What are the established synthetic protocols for barium glycerol phosphate, and what stoichiometric considerations are critical?

this compound synthesis typically involves neutralizing glycerol phosphate acid with a barium salt (e.g., barium hydroxide). A modified approach from barium phosphate synthesis (e.g., reacting barium hydroxide with phosphoric acid ) can be adapted by substituting phosphoric acid with glycerol phosphate. Key stoichiometric factors include maintaining a 3:2 molar ratio of Ba²⁺ to glycerol phosphate anions to avoid byproducts like barium hydroxide precipitates. Reaction temperature (68–80°C) and pH control during neutralization are critical to optimize yield and purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- FTIR : Identifies phosphate (P–O stretching at 950–1100 cm⁻¹) and glycerol backbone (C–O and C–C vibrations).

- ³¹P NMR : Confirms phosphate coordination and detects impurities like free glycerol phosphate (δ ≈ 0–5 ppm).

- ICP-OES : Quantifies barium and phosphorus content to verify stoichiometry .

- HPLC : Monitors glycerol phosphate stability during synthesis, as acid hydrolysis or intramolecular rearrangements (e.g., sn-glycerol-3-phosphate to β-glycerol phosphate) may occur .

Q. How does the hydration state of this compound affect its crystallinity and stability?

Hydration can lead to variable water content in the final product, as seen in barium phosphate synthesis, where residual water reduces Ba and P percentages compared to theoretical values . Thermogravimetric analysis (TGA) and Karl Fischer titration are recommended to quantify water content, while XRD patterns distinguish crystalline vs. amorphous phases.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound complexes?

Discrepancies in ³¹P NMR or FTIR data may arise from:

- Coordination isomerism : Barium may bind phosphate or glycerol hydroxyl groups, altering spectral signatures. Titration with EDTA can confirm free Ba²⁺ levels.

- Hydrolysis artifacts : Prolonged heating during synthesis may degrade glycerol phosphate. Control experiments at lower temperatures (e.g., 50°C) and shorter reaction times are advised .

- Impurity interference : Cross-validate results with multiple techniques (e.g., HPLC-MS for degradation products) .

Q. How can researchers design stability studies to evaluate this compound under physiological or catalytic conditions?

- pH-dependent stability : Incubate the compound in buffers (pH 4–9) and monitor decomposition via HPLC or ³¹P NMR. Acidic conditions may hydrolyze phosphate esters .

- Thermal stability : Use TGA-DSC to identify decomposition thresholds. For catalytic applications (e.g., biodiesel purification ), test recyclability by measuring activity loss after multiple cycles.

- Ionic strength effects : Add NaCl or KCl to simulate biological environments and assess aggregation via dynamic light scattering (DLS) .

Q. What computational methods support the structural elucidation of this compound?

- DFT calculations : Model phosphate coordination geometry (monodentate vs. bidentate) and compare with experimental IR/Raman spectra.

- Molecular dynamics (MD) : Simulate hydration shells and ion-pair interactions in aqueous solutions.

- Crystallography : Attempt single-crystal growth via slow evaporation, though barium’s high atomic weight may complicate X-ray diffraction .

Methodological Guidance

Q. How should researchers conduct a systematic literature review on this compound using academic databases?

- Keyword strategy : Use Boolean operators (e.g., "this compound" AND (synthesis OR stability)) in Google Scholar, SciFinder, and ScienceDirect.

- Citation tracking : Leverage Google Scholar’s "Cited by" feature to identify recent studies building on foundational work (e.g., glycerol phosphate rearrangements ).

- Exclusion criteria : Omit non-peer-reviewed sources (e.g., patents, theses) unless they provide unique data .

Q. What frameworks ensure rigorous experimental design for studies involving this compound?

- PICO framework : Define Population (compound), Intervention (synthesis method), Comparison (alternative routes), Outcome (yield/purity).

- FINER criteria : Ensure feasibility (lab resources), novelty (vs. existing barium phosphate studies), and relevance (e.g., biomaterials or catalysis) .

- Reproducibility : Document detailed protocols (molar ratios, heating rates) and share raw data (TGA curves, NMR spectra) as supplementary information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.